

Protocol for Biological Activity Screening of Anthranilate Derivatives

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Propan-2-yl 2-(methylamino)benzoate

CAS No.: 99985-64-5

Cat. No.: B1223100

[Get Quote](#)

Abstract

Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This structural motif is found in various marketed drugs, including anti-inflammatory agents, diuretics, and anticoagulants.[1] The inherent versatility of the anthranilate core allows for diverse chemical modifications, leading to compounds with potential anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory properties.[1][2][3] This guide provides detailed, field-proven protocols for screening new anthranilate derivatives for these key biological activities, focusing on the causality behind experimental design to ensure robust and reproducible results.

Introduction: The Anthranilate Scaffold

Anthranilic acid (2-aminobenzoic acid) is an aromatic amino acid that serves as a versatile precursor for the synthesis of a multitude of bioactive molecules.[1] Its derivatives have demonstrated a remarkable range of pharmacological effects, making them a focal point in

drug discovery. The structure-activity relationships (SAR) of these compounds are often complex, with small structural modifications leading to significant changes in biological function. [4][5] Therefore, a systematic and multi-faceted screening approach is essential to elucidate the therapeutic potential of novel anthranilate analogs.

This document outlines primary screening protocols for three of the most prominent activities associated with anthranilate derivatives:

- **Anti-inflammatory Activity:** Primarily via Cyclooxygenase-2 (COX-2) inhibition.
- **Anticancer Activity:** Assessed by cytotoxicity against human cancer cell lines.
- **Antimicrobial Activity:** Determined by measuring the Minimum Inhibitory Concentration (MIC) against pathogenic microbes.

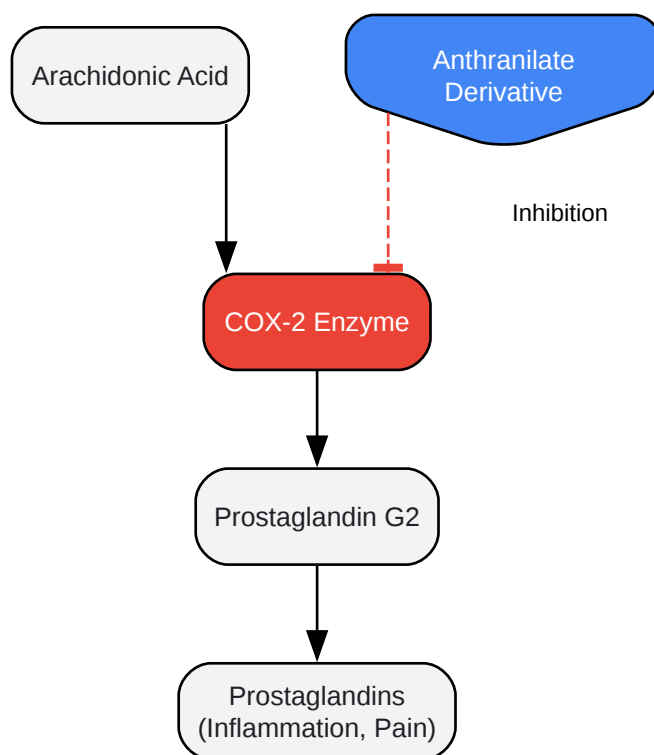
Each protocol is designed as a self-validating system, incorporating necessary controls and explaining the critical parameters that ensure data integrity.

Screening for Anti-Inflammatory Activity: COX-2 Inhibition

Scientific Rationale: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory pathway. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is typically induced during inflammatory processes.[6] Many established non-steroidal anti-inflammatory drugs (NSAIDs), including several N-arylanthranilic acids like mefenamic acid, function by inhibiting COX enzymes.[5] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

The following protocol describes a fluorometric assay to screen for COX-2 inhibitors. The assay measures the generation of Prostaglandin G2, an intermediate product of the COX reaction.[7]

Signaling Pathway: COX-2 Mediated Inflammation



[Click to download full resolution via product page](#)

Caption: Inhibition of the COX-2 pathway by an anthranilate derivative.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits and established methodologies.[6][7][8]

A. Reagent Preparation:

- COX Assay Buffer (100 mM Tris-HCl, pH 8.0): Prepare and bring to room temperature before use.
- COX-2 Enzyme (Human Recombinant): Reconstitute the lyophilized enzyme in sterile water to the stock concentration specified by the manufacturer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[7] When ready to use, dilute to the final working concentration (e.g., 17.5 ng/μl) with cold COX Assay Buffer and keep on ice.[8]

- Heme Cofactor: Prepare a stock solution (e.g., 100 μM) in COX Assay Buffer. This cofactor is essential for enzyme activity.[6]
- Arachidonic Acid (Substrate): Prepare a stock solution (e.g., 5 mM) in ethanol. Immediately before use, dilute to a 10X working concentration in COX Assay Buffer.[8]
- COX Probe (e.g., Amplex™ Red): Prepare a stock solution in DMSO. Dilute as required with the assay buffer just before use.[8]
- Test Compounds (Anthranilate Derivatives): Prepare 10 mM stock solutions in DMSO. Create serial dilutions to generate 10X working solutions in COX Assay Buffer.
- Positive Control Inhibitor (e.g., Celecoxib): Prepare a 10X working solution in COX Assay Buffer. The IC₅₀ of Celecoxib is approximately 0.45 μM .[7]

B. Assay Procedure (96-well format):

- Plate Setup: Use a 96-well white opaque plate for fluorescence measurements. Assign wells for:
 - Enzyme Control (EC): 100% activity, no inhibitor.
 - Inhibitor Control (IC): Positive control inhibitor (e.g., Celecoxib).
 - Test Sample (S): Anthranilate derivatives at various concentrations.
 - Solvent Control: To check for DMSO or solvent effects on the enzyme.
- Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, Heme, and the COX Probe.
- Add Inhibitors: Add 10 μL of the 10X Test Compound, Positive Control, or Solvent Control to the appropriate wells.
- Add Enzyme: Add 80 μL of the Reaction Mix to each well. Then, add 10 μL of diluted COX-2 enzyme to all wells except the "no enzyme" background controls.

- Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.[6]
- Initiate Reaction: Start the reaction by adding 10 µL of the 10X Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
- Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25-37°C for 5-10 minutes.[7]

C. Data Analysis:

- Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
- Calculate the percent inhibition for each test compound concentration: % Inhibition = $[(\text{Slope}_{\text{EC}} - \text{Slope}_{\text{S}}) / \text{Slope}_{\text{EC}}] * 100$
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: COX-2 Inhibition

Compound	Concentration (µM)	% Inhibition (Mean ± SD)	IC50 (µM)
Celecoxib (Control)	0.45	50.2 ± 3.1	0.45[7]
Derivative A	1.0	75.6 ± 4.5	0.8
Derivative B	1.0	12.3 ± 2.8	>100

Screening for Anticancer Activity: Cytotoxicity Assay

Scientific Rationale: A primary strategy in cancer drug discovery is the identification of compounds that are cytotoxic to cancer cells, inducing apoptosis or necrosis, or inhibiting their proliferation. Anthranilate derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including leukemia (MOLT-3) and liver carcinoma (HepG2).[2][9]

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is based on standard procedures described by ATCC and other authoritative sources.[10][11]

A. Reagent Preparation:

- **Cell Culture Medium:** Use the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- **Cancer Cell Line:** Select a relevant cell line (e.g., HepG2, MCF-7, MOLT-3) and maintain it in exponential growth phase.[9]
- **MTT Reagent:** Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS).[12] Filter sterilize the solution and store it at -20°C, protected from light.
- **Solubilization Solution:** 100% DMSO is commonly used.[12] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.
- **Test Compounds:** Prepare 10 mM stock solutions in sterile DMSO. Further dilute in complete cell culture medium to create 2X working concentrations.

B. Assay Procedure (96-well format):

- **Cell Seeding:** Harvest and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5×10^3 to 1×10^4 cells/well in 100 μ L of medium).

Include wells with medium only for blank measurements.

- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach and resume growth.
- Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the test compounds at various concentrations (from the 2X working solutions). Also include wells for "untreated cells" (vehicle control) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
- MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[10]
- Formazan Formation: Return the plate to the incubator for 4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
- Solubilization: Carefully remove the medium from the wells. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
- Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

C. Data Analysis:

- Subtract the average absorbance of the blank (medium only) wells from all other readings.
- Calculate the percent cell viability for each treatment: % Viability = $[(\text{Abs_Sample} - \text{Abs_Blank}) / (\text{Abs_VehicleControl} - \text{Abs_Blank})] * 100$
- Plot the percent viability against the logarithm of compound concentration and use non-linear regression to calculate the IC₅₀ (or GI₅₀) value.

Data Presentation: Cytotoxicity Against Cancer Cell Lines

Compound	Cell Line	IC50 (μM) (Mean \pm SD)
Doxorubicin (Control)	HepG2	4.50 \pm 0.2[9]
Derivative C	HepG2	3.57 \pm 0.1[9]
Derivative C	MCF-7	8.15 \pm 0.5
Derivative D	MOLT-3	25.4 \pm 1.9

Screening for Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[14] Anthranilate derivatives have shown promise, exhibiting selective activity against various microbial strains, including bacteria like *S. aureus* and *E. coli* and fungi like *C. albicans*. [2][9][15]

The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the in vitro susceptibility of a microorganism to an antimicrobial agent.[14][16] It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a cost-effective and high-throughput technique for determining MIC values.[16][17]

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and other established methods.[14][17]

A. Reagent and Culture Preparation:

- Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[18] Use appropriate media for other organisms (e.g., RPMI-1640 for fungi).

- Microbial Strains: Use reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).
- Inoculum Preparation:
 - From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline (0.85% NaCl).
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the assay wells.[14] This standardization is critical for reproducibility.
- Test Compounds: Prepare stock solutions in DMSO.

B. Assay Procedure (96-well format):

- Plate Preparation: Add 50 μ L of sterile broth to wells 2 through 12 of a 96-well U-bottom plate.
- Compound Dilution: In well 1, add 100 μ L of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 μ L from well 1 to well 2, mixing, then transferring 50 μ L from well 2 to well 3, and so on, up to well 10. Discard 50 μ L from well 10. Wells 1-10 now contain 50 μ L of the compound at decreasing concentrations.
- Controls:
 - Growth Control (Well 11): Add 50 μ L of broth (no compound).
 - Sterility Control (Well 12): Add 100 μ L of broth (no compound, no inoculum).
- Inoculation: Add 50 μ L of the standardized microbial inoculum to wells 1 through 11. Do not add inoculum to the sterility control (well 12). The final volume in wells 1-11 is now 100 μ L.
- Incubation: Cover the plate and incubate at 37°C for 16-24 hours in ambient air.[14]

- **Reading Results:** After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control should be turbid, and the sterility control should be clear.

Data Presentation: Antimicrobial Activity

Compound	Test Organism	MIC ($\mu\text{g/mL}$)
Ampicillin (Control)	S. aureus	≤ 0.25
Clotrimazole (Control)	C. albicans	≤ 1.0
Derivative E	S. aureus	16
Derivative E	C. albicans	4[2]
Derivative F	E. coli	64

References

- Supasuc, T., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal. Available at: [\[Link\]](#)
- Shaaban, S., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. MDPI Biomolecules. Available at: [\[Link\]](#)
- IBT Bioservices. Guide to In Vitro Antibacterial Testing. Available at: [\[Link\]](#)
- Kruger, H. G., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry. Available at: [\[Link\]](#)
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [\[Link\]](#)
- Riendeau, D., et al. (2001). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacology and Experimental Therapeutics. Available at: [\[Link\]](#)

- Bondad, M. G. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC Aquaculture Department. Available at: [\[Link\]](#)
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [\[Link\]](#)
- Supasuc, T., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal. Available at: [\[Link\]](#)
- Aboshanab, A. M., et al. (2022). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. Egyptian Journal of Chemistry. Available at: [\[Link\]](#)
- Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology. Available at: [\[Link\]](#)
- Kruger, H. G., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry. Available at: [\[Link\]](#)
- Wiegand, I., et al. (2008). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [\[Link\]](#)
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [\[Link\]](#)
- Song, B. A., et al. (2015). Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide. Pest Management Science. Available at: [\[Link\]](#)
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [\[Link\]](#)
- Balteca, A., et al. (2018). In vitro antimicrobial susceptibility testing methods. Johnson Matthey Technology Review. Available at: [\[Link\]](#)
- Che, Q., et al. (2018). Anthranosides A-C, Anthranilate Derivatives from a Sponge-Derived Streptomyces sp. CMN-62. Organic Letters. Available at: [\[Link\]](#)

- Yamaoka, N., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. *Chemical & Pharmaceutical Bulletin*. Available at: [\[Link\]](#)
- Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. *Arzneimittelforschung*. Available at: [\[Link\]](#)
- Seifert, R., et al. (2012). Structure-Activity Relationships for the Interactions of 2'- and 3'-(O)-(N-Methyl)anthraniloxy-Substituted Purine and Pyrimidine Nucleotides with Mammalian Adenylyl Cyclases. *Molecular Pharmacology*. Available at: [\[Link\]](#)
- Shaaban, S., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. *PubMed*. Available at: [\[Link\]](#)
- Kar, A., et al. (1980). Synthesis and antimicrobial activity of some anthranilic acid derivatives. *Pharmazie*. Available at: [\[Link\]](#)
- Simons, L. J., et al. (2009). The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. *Bioorganic & Medicinal Chemistry Letters*. Available at: [\[Link\]](#)
- Congiu, C., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. *Synthesis and Evaluation of Biological Activity*. *Journal of Medicinal Chemistry*. Available at: [\[Link\]](#)
- Shaaban, S., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. *ResearchGate*. Available at: [\[Link\]](#)
- Sieben, C., et al. (2011). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. *Molecular and Cellular Endocrinology*. Available at: [\[Link\]](#)
- Brozic, P., et al. (2009). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. *Bioorganic & Medicinal Chemistry Letters*. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. Available at: [\[Link\]](#)

- Al-Omary, F. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. *Molecules*. Available at: [\[Link\]](#)
- Chen, Y. F., et al. (2013). Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway. *Molecular Pharmaceutics*. Available at: [\[Link\]](#)
- Lee, A. R., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. *Pharmaceutical Sciences*. Available at: [\[Link\]](#)
- Al-Abdullah, N. H., et al. (2022). Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. *Molecules*. Available at: [\[Link\]](#)
- Liu, Y., et al. (2023). Screening and Isolation of Potential Anti-Inflammatory Compounds from *Saxifraga atrata* via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. *MDPI Molecules*. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. assaygenie.com \[assaygenie.com\]](#)

- [8. bpsbioscience.com](https://bpsbioscience.com) [bpsbioscience.com]
- [9. mdpi.com](https://mdpi.com) [mdpi.com]
- [10. 四唑盐法\(MTT\)细胞活力和增殖检测方案](https://sigmaaldrich.cn) [sigmaaldrich.cn]
- [11. atcc.org](https://atcc.org) [atcc.org]
- [12. creative-diagnostics.com](https://creative-diagnostics.com) [creative-diagnostics.com]
- [13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf](https://ncbi.nlm.nih.gov) [ncbi.nlm.nih.gov]
- [14. Antibiotic susceptibility testing using minimum inhibitory concentration \(MIC\) assays - PMC](https://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [15. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- [16. ibtbioservices.com](https://ibtbioservices.com) [ibtbioservices.com]
- [17. actascientific.com](https://actascientific.com) [actascientific.com]
- [18. files.core.ac.uk](https://files.core.ac.uk) [files.core.ac.uk]
- To cite this document: BenchChem. [Protocol for Biological Activity Screening of Anthranilate Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1223100/docs#protocol-for-biological-activity-screening-of-anthranilate-derivatives\]](https://www.benchchem.com/product/b1223100/docs#protocol-for-biological-activity-screening-of-anthranilate-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)